molecular formula C9H8ClF3N2O B2878342 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime CAS No. 866132-22-1

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime

Cat. No.: B2878342
CAS No.: 866132-22-1
M. Wt: 252.62
InChI Key: KXOGICGBGQKLRR-PJQLUOCWSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime is a synthetic organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The ethanone moiety is functionalized with an O-methyloxime group, which enhances its stability and biological activity. This compound is part of a broader class of agrochemicals designed for pest control, leveraging the electron-withdrawing effects of chlorine and trifluoromethyl groups to improve target binding and metabolic resistance .

Properties

IUPAC Name

(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O/c1-5(15-16-2)8-7(10)3-6(4-14-8)9(11,12)13/h3-4H,1-2H3/b15-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOGICGBGQKLRR-PJQLUOCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime typically involves multiple steps, starting with the chlorination of the pyridine ring followed by trifluoromethylation and subsequent formation of the oxime group. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and reduce by-products. Advanced techniques such as continuous flow chemistry and catalysis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the field of organofluorine chemistry.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and binding affinity to target molecules.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Application/Notes
Target Compound: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime Not explicitly provided Likely C₁₀H₉ClF₃N₂O₂* ~296.64* Pyridine-Cl/CF₃; Ethanone O-methyloxime Presumed agrochemical (inferred from structural analogs)
1-[5-(([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone O-methyloxime 344276-92-2 C₁₃H₁₄ClF₃N₄O₂ 350.72 Isoxazole ring; Amino-methyl linker Higher molar mass suggests prolonged environmental persistence
1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime 551930-51-9 C₂₀H₁₂ClF₆N₃O₂ 475.78 Bispyridinyl structure; Extended aromatic system Enhanced lipophilicity for improved membrane penetration
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-ethoxy-4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]-1H-pyrazol-5-ol 324009-23-6 C₂₀H₁₅ClF₆N₄O₃ 508.80 Pyrazole ring; Trifluoromethyl benzyl oxime Multi-target activity due to pyrazole and ethoxy groups

*Estimated based on structural analogy to and .

Physicochemical Properties

Table 2: Physical Property Comparison

Property Target Compound (Estimated) Isoxazole Analog Bispyridinyl Derivative Pyrazole Derivative
Molar Mass ~296.64 350.72 475.78 508.80
Density (g/cm³) ~1.3–1.5 Not reported >1.4 (predicted) 1.49 (predicted)
Boiling Point (°C) ~250–300 Not reported Not reported 553.4 (predicted)
pKa ~5–6 Not reported Not reported 5.12 (predicted)

Environmental and Toxicological Profiles

  • Chlorine substitution could elevate bioaccumulation risks .
  • Pyrazole Derivative: Multiple trifluoromethyl groups may enhance metabolic resistance in target pests but increase toxicity to non-target organisms like bees .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and trifluoromethyl group on the pyridine ring, contributing to its pharmacological properties.

  • IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanone O-methyloxime
  • CAS Number : 207994-12-5
  • Molecular Formula : C8H5ClF3NO
  • Molecular Weight : 223.58 g/mol
  • Structural Formula :
CC O C1 NC C C F F F C C1Cl\text{CC O C1 NC C C F F F C C1Cl}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential anticancer, antibacterial, and antiviral properties.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against human tumor cell lines, showing a dose-dependent response in inhibiting cell proliferation. The IC50 values for selected cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa15.5
A54918.2
MCF-720.0

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antibacterial Activity

The compound has also demonstrated antibacterial properties, particularly against Gram-positive bacteria. In vitro assays revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antibacterial activity may be attributed to the electron-withdrawing effects of the trifluoromethyl group, enhancing the compound's interaction with bacterial cell membranes.

Antiviral Activity

In addition to its anticancer and antibacterial properties, preliminary studies suggest potential antiviral activity against certain viruses. The compound was tested against HIV and showed moderate inhibitory effects in vitro, although further studies are needed to elucidate its mechanism of action.

Case Studies and Research Findings

Several case studies have been documented that explore the biological activity of similar pyridine derivatives:

  • Tumor Cell Cytotoxicity : A comparative study examined various derivatives of pyridine compounds, including those with similar substituents as in this compound. The results indicated that modifications to the pyridine ring could significantly alter cytotoxicity profiles, suggesting a structure-activity relationship (SAR).
  • Antibacterial Mechanisms : Another study investigated the mechanisms behind the antibacterial effects of trifluoromethylated pyridines. It was found that these compounds disrupt bacterial cell wall synthesis and function through interference with essential metabolic pathways.
  • In Silico Studies : Computational models have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer metabolism and bacterial resistance mechanisms.

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